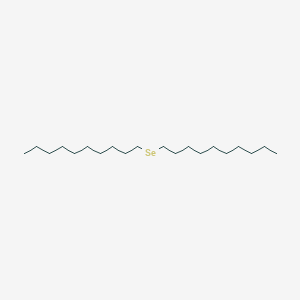

Decane, 1,1'-selenobis-

Description

This structure confers unique physicochemical properties, such as variable hydrophobicity and electron donor/acceptor behavior, depending on the surrounding environment .

Properties

CAS No. |

52056-05-0 |

|---|---|

Molecular Formula |

C20H42Se |

Molecular Weight |

361.5 g/mol |

IUPAC Name |

1-decylselanyldecane |

InChI |

InChI=1S/C20H42Se/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |

InChI Key |

PUUGAKFYGKUBSN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC[Se]CCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Decane, 1,1’-selenobis- typically involves the reaction of decane with selenium reagents under controlled conditions. One common method is the reaction of decane with sodium selenate in the presence of a reducing agent . The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation of the selenium.

Industrial Production Methods: Industrial production of Decane, 1,1’-selenobis- follows similar synthetic routes but on a larger scale. The process involves the careful handling of selenium compounds and the use of industrial reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Method 1: Reduction of Elemental Selenium

-

Reagents : Elemental selenium (Se⁰), sodium borohydride (NaBH₄), or rongalite (sodium hydroxymethanesulfinate) with NaOH.

-

Reaction :

Selenide intermediates (Decane-Se⁻) dimerize to form diselenides.

Method 2: Oxidation of Selenols

Key Chemical Reactions

Diselenides typically exhibit redox activity and nucleophilic substitution.

Redox Reactions

Diselenides undergo reversible Se–Se bond cleavage:

Nucleophilic Substitution

Diselenides react with epoxides or aziridines to form β-substituted derivatives :

-

With Epoxides :

. -

With Aziridines :

.

Reaction Data from Analogues

| Reaction Type | Conditions | Yield | Byproducts | Source |

|---|---|---|---|---|

| SeO₂ Oxidation | Dioxane, 110°C, 1 hour | 31% | Isomeric product | |

| Rongalite Reduction | NaOH, H₂O, 80°C | 29% | None reported | |

| NaBH₄ Reduction | Ethanol/H₂O, RT | 60–70% | Trace Se⁰ |

Spectroscopic Data

For a structurally similar selenobis compound (5,5'-selenobis-pyridone) :

-

¹H NMR (DMSO-d₆) : δ 9.87 (s, 1H), 7.40–7.28 (m, 6H), 5.16 (s, 2H).

-

¹³C NMR : δ 191.12 (C=O), 162.64 (C–Se), 138.55 (Ar–C).

Stability and Reactivity

-

Thermal Stability : Diselenides decompose above 200°C, releasing Se⁰.

-

Light Sensitivity : Se–Se bonds can cleave under UV light, forming radicals.

-

Hydrolysis : Stable in neutral water but react under acidic/basic conditions.

Research Gaps

Scientific Research Applications

Chemistry: Decane, 1,1’-selenobis- is used as a precursor in the synthesis of more complex organoselenium compounds. It serves as a model compound for studying the reactivity and properties of selenium-containing molecules .

Biology: In biological research, Decane, 1,1’-selenobis- is studied for its potential antioxidant properties. Selenium is an essential trace element, and organoselenium compounds are investigated for their role in redox biology and potential therapeutic applications .

Medicine: The compound is explored for its potential use in pharmaceuticals, particularly in the development of drugs that target oxidative stress-related diseases. Its unique chemical properties make it a candidate for drug design and development .

Industry: In the industrial sector, Decane, 1,1’-selenobis- is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism by which Decane, 1,1’-selenobis- exerts its effects involves the interaction of the selenium atom with biological molecules. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may target specific enzymes and proteins involved in redox regulation, thereby modulating cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diphenylselenide (1,1'-Selenobisbenzene)

- Structure : Two benzene rings connected by a selenium atom.

- CAS : 1132-39-4 .

- Unlike "Decane, 1,1'-selenobis-", its aromatic nature enhances electron delocalization, affecting redox behavior.

- Key Difference : Aromatic vs. aliphatic selenium bridges. Diphenylselenide is more stable but less flexible than aliphatic selenium compounds .

Dodecane, 1,1′-selenobis-

- CAS : 5819-01-2 .

- Structure : Two dodecane (C₁₂H₂₆) chains linked by selenium.

- Comparison: Longer alkyl chains (C₁₂ vs. C₁₀) increase hydrophobicity and reduce solubility in polar solvents. This compound may exhibit stronger van der Waals interactions compared to "Decane, 1,1'-selenobis-", influencing its aggregation behavior .

Ethene, 1,1'-selenobis[2-chloro-, (1E,1'E)-

- CAS : 920321-16-0 .

- Structure : Chlorinated ethene groups bridged by selenium.

- Key Difference: The presence of chlorine atoms and unsaturated bonds increases electrophilicity and reactivity, contrasting with the saturated, non-polar decane chains in "Decane, 1,1'-selenobis-" .

Hydrophobicity and Solubility

- "Decane, 1,1'-selenobis-" likely shares low affinity with apolar solvents like hexadecane, as observed in E. coli studies where decane (0.86% affinity) acted as a hydrophobicity marker .

- Comparison: Diphenylselenide’s aromatic structure may enhance solubility in aromatic solvents, while "Dodecane, 1,1′-selenobis-"’s longer chains favor non-polar environments .

Electron Donor/Acceptor Behavior

- Selenium’s electronegativity (2.55) allows "Decane, 1,1'-selenobis-" to act as a weak electron donor, similar to bacterial surface interactions with decane in hydrophilic media .

- Contrast : Chlorinated ethene derivatives (e.g., CAS 920321-16-0) are stronger electron acceptors due to halogen substituents .

Data Table: Key Comparators

| Compound | CAS Number | Molecular Formula | Key Feature |

|---|---|---|---|

| Decane, 1,1'-selenobis- | Not provided | C₂₀H₄₂Se | Aliphatic selenium bridge |

| Diphenylselenide | 1132-39-4 | C₁₂H₁₀Se | Aromatic selenium bridge |

| Dodecane, 1,1′-selenobis- | 5819-01-2 | C₂₄H₅₀Se | Longer alkyl chains (C₁₂) |

| Ethene, 1,1'-selenobis[2-chloro- | 920321-16-0 | C₄H₄Cl₂Se | Unsaturated, chlorinated |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.